molecular formula C11H8O4 B599848 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- CAS No. 154623-82-2

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-

Cat. No.: B599848
CAS No.: 154623-82-2
M. Wt: 204.181
InChI Key: AQACEHKQPSVTNR-UHFFFAOYSA-N
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Description

. It is a white or slightly yellow solid with a distinctive aromatic odor. This compound is soluble in solvents such as acetone, chloroform, methanol, and ethanol .

Mechanism of Action

Target of Action

4,5-Dihydroxy-2-naphthoic acid (DHNA) primarily targets the AcrAB-TolC multidrug efflux pump in Escherichia coli . This pump plays a crucial role in the inherent organic solvent tolerance of E. coli . DHNA increases the expression level of this pump . It also targets the transcription activation proteins MarA, SoxS, and Rob, which control the expression of the marA/soxS/rob regulon genes, including acrAB and tolC .

Mode of Action

DHNA interacts with its targets to increase their expression levels . For instance, it increases the expression level of the AcrAB-TolC multidrug efflux pump . It also increases the promoter activity of marA and soxS .

Biochemical Pathways

DHNA is involved in the menaquinone biosynthetic pathway in various microorganisms . It is an intermediate in this pathway . It is also involved in the oxidation of hydroxynaphthoic acids . For instance, it is converted from 1-, 3-, and 6-hydroxy-2-naphthoic acids by the bacterial P450 monooxygenase CYP199A2 .

Pharmacokinetics

It is known that dhna is a bacterial-derived metabolite . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties may depend on the characteristics of the bacteria that produce it.

Result of Action

The action of DHNA results in increased organic solvent tolerance in E. coli . This is beneficial for the bioproduction of various valuable chemicals . DHNA also stimulates the growth of bifidobacteria , which can improve conditions in the human intestine .

Action Environment

The action, efficacy, and stability of DHNA can be influenced by environmental factors. For instance, the presence of organic solvents can affect the organic solvent tolerance of E. coli . .

Biochemical Analysis

Biochemical Properties

4,5-Dihydroxy-2-naphthoic acid plays a crucial role in biochemical reactions. It is an intermediate in the menaquinone biosynthetic pathway in various microorganisms . It interacts with enzymes such as Cytochrome P450 CYP199A2, a bacterial P450 monooxygenase from Rhodopseudomonas palustris, which exhibits oxidation activity towards hydroxynaphthoic acids . The nature of these interactions involves the regioselective oxidation of hydroxynaphthoic acids .

Cellular Effects

The effects of 4,5-dihydroxy-2-naphthoic acid on cells and cellular processes are diverse. For instance, it has been reported to stimulate the growth of bifidobacteria, thus improving conditions in the human intestine . It also exhibits anti-tumorigenic potential, reducing the colony-forming abilities of certain cancer cell lines .

Molecular Mechanism

At the molecular level, 4,5-dihydroxy-2-naphthoic acid exerts its effects through various mechanisms. It is involved in the oxidation of 2-naphthoic acid to 7- and 8-hydroxy-2-naphthoic acids, a process catalyzed by CYP199A2 . This interaction with biomolecules leads to changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

The effects of 4,5-dihydroxy-2-naphthoic acid can vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, it is known that the compound exhibits anti-cancer effects in prostate cancer cell lines .

Metabolic Pathways

4,5-Dihydroxy-2-naphthoic acid is involved in the menaquinone biosynthetic pathway in various microorganisms . It interacts with enzymes such as Cytochrome P450 CYP199A2 in the process of oxidation .

Preparation Methods

The preparation of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- typically involves chemical synthesis. One common method is the acid-catalyzed reaction of 2-naphthol with benzaldehyde to form 2-naphthyl-1,2-diphenylmethanone, which is then hydrolyzed under basic conditions to yield the target compound . This process involves the following steps:

    Acid-Catalyzed Reaction: 2-naphthol reacts with benzaldehyde in the presence of an acid catalyst to form 2-naphthyl-1,2-diphenylmethanone.

    Base-Catalyzed Hydrolysis: The intermediate product is then hydrolyzed using a base to produce 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-.

Chemical Reactions Analysis

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- undergoes various chemical reactions, including:

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- has several scientific research applications:

Comparison with Similar Compounds

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- can be compared with other similar compounds such as:

Properties

IUPAC Name

4,5-dihydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,12-13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQACEHKQPSVTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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